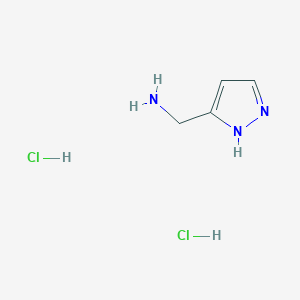

(1H-pyrazol-3-yl)methanamine dihydrochloride

描述

(1H-Pyrazol-3-yl)methanamine dihydrochloride (CAS: 1037237-32-3) is a pyrazole-derived amine salt with a molecular formula of C₄H₉Cl₂N₃ and a molecular weight of 182.05 g/mol . It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and receptor-targeted molecules. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological assays and pharmaceutical formulations.

属性

IUPAC Name |

1H-pyrazol-5-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c5-3-4-1-2-6-7-4;;/h1-2H,3,5H2,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIIUAXAEOUVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630099 | |

| Record name | 1-(1H-Pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037237-32-3 | |

| Record name | 1-(1H-Pyrazol-5-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Parameters

- Temperature : Reactions are often conducted at elevated temperatures (e.g., 80–100°C) to facilitate cyclization and amination steps.

- Solvent : Common solvents include ethanol, methanol, or dimethylformamide (DMF), chosen based on solubility and reactivity.

- Catalysts : Acid catalysts like HCl or Lewis acids may be used to enhance reaction rates.

Optimization Strategies

- Adjusting stoichiometry of reactants (e.g., hydrazine:dicarbonyl ratio) ensures complete conversion.

- Monitoring pH during dihydrochloride formation prevents over-acidification, which could degrade the product.

Example Synthesis Protocol

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Hydrazine hydrate + ethyl acetoacetate in ethanol under reflux | Formation of pyrazole ring |

| 2 | Pyrazole + formaldehyde + ammonia at 80°C in aqueous solution | Functionalization to methanamine |

| 3 | Methanamine derivative + HCl in ethanol | Formation of dihydrochloride salt |

Notes on Yield and Purity

- Typical yields range from 70% to 90%, depending on reaction conditions.

- Purification methods include recrystallization from ethanol or column chromatography.

- Analytical techniques like NMR (¹H and ¹³C), IR spectroscopy, and melting point determination confirm product identity and purity.

Challenges in Synthesis

- Side Reactions :

- Uncontrolled reaction conditions may lead to polymerization or over-substitution.

- Purity Issues :

- Impurities from incomplete reactions or byproducts require careful purification.

- Scalability :

- Laboratory-scale methods may need adaptation for industrial production, such as continuous flow synthesis for efficiency.

化学反应分析

Types of Reactions: (1H-pyrazol-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: It can be reduced to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different chemical syntheses .

科学研究应用

"(1H-pyrazol-3-yl)methanamine dihydrochloride" and its derivatives have a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. The pyrazole ring, a key feature of these compounds, is known for its diverse biological properties, allowing them to interact with molecular targets in biological systems, such as enzymes or receptors, and modulating their activity.

Scientific Research Applications

This compound serves as a versatile building block for synthesizing complex molecules and as a ligand in coordination chemistry. Pyrazole derivatives have demonstrated anti-inflammatory activity in animal models, with compounds containing electron-donating methyl and halogen functional groups showing greater activity .

This compound has potential biological activities, particularly in antimicrobial and anticancer research. Studies suggest that similar compounds can exhibit a range of activities, making them candidates for pharmacological studies and potential therapeutic uses. 1,3-diarylpyrazoles have displayed activity against various microorganisms . A series of 1,3-diarylpyrazoles have displayed promising antiparasitic activities .

作用机制

The mechanism of action of (1H-pyrazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Homologs

(1H-Pyrazol-5-yl)methanamine Hydrochloride (CAS: 1196153-72-6)

- Structure : Differs in the position of the amine group (5-position vs. 3-position on the pyrazole ring).

- Properties : Reduced steric hindrance at the 5-position may enhance binding affinity in certain biological targets .

- Applications : Used in kinase inhibitor development due to its distinct electronic profile.

[2-(1H-Pyrazol-3-yl)ethyl]amine Dihydrochloride (CAS: 138-92-1)

Substituted Pyrazole Derivatives

[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine Hydrochloride (CAS: 1193389-54-6)

- Structure : Incorporates a 3-chlorophenyl substituent on the pyrazole ring.

- Properties: Molecular weight: 244.12 g/mol (vs. 182.05 g/mol for the target compound).

- Applications : Investigated as a lead compound in antimicrobial and anticancer research.

[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride (CAS: 2171989-68-5)

- Structure : Features a methyl group and pyridinyl substituent.

- Properties: Basic nitrogen in the pyridine ring increases solubility in polar solvents. Potential for dual hydrogen bonding in receptor interactions .

- Applications : Studied in protease inhibitor design.

Fused-Ring Analogues

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine Dihydrochloride (CAS: 1955548-05-6)

- Structure : Fused pyrrolo-pyrazole ring system.

- Properties: Molecular weight: 210.10 g/mol (higher rigidity due to fused rings). Improved metabolic stability compared to monocyclic pyrazoles .

- Applications : Explored in cardiovascular and neuroprotective therapies.

生物活性

(1H-pyrazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈Cl₂N₄, with a molecular weight of approximately 210.10 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , influencing biochemical pathways associated with different diseases. The specific mechanisms depend on the target molecules involved:

- Enzyme Inhibition : The compound may inhibit the activity of specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can interact with receptors to modify their function, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can enhance the efficacy of antibiotics against resistant bacterial strains, including Acinetobacter baumannii, suggesting its potential role as an antibiotic adjuvant .

Antitumor Activity

The compound has been investigated for its antitumor effects. It shows promise in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis in cancer cells. Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing its cytotoxic activity against different cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of this compound. Its structural similarity to other biologically active molecules suggests it may be effective in treating neurological disorders by modulating neurotransmitter systems .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

常见问题

Q. Optimization Tips :

- Monitor pH during salt formation to avoid over-protonation.

- Use catalytic agents (e.g., triethylamine) to suppress side reactions.

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer :

A multi-technique approach is essential:

Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrazole-based amine derivatives in enzyme inhibition studies?

Methodological Answer :

Discrepancies in IC50 or binding affinity often arise from assay conditions or compound stability. Steps to address this:

Validate Assay Conditions :

- Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C).

- Use positive controls (e.g., known LOXL2 inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride, IC50 = 126 nM ).

Assess Compound Stability :

- Pre-incubate the compound in assay buffers and analyze degradation via LC-MS.

- Adjust storage conditions (e.g., –20°C under N2) if decomposition is observed .

Orthogonal Assays :

- Compare enzymatic activity (e.g., LOXL2 inhibition) with cellular assays (e.g., fibrosis models) to confirm target engagement .

Advanced: What strategies are recommended for assessing the stability of this compound under varying physiological conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for hydrochloride salts) .

- pH-Dependent Stability :

- Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., free amine or pyrazole derivatives) .

- Light Sensitivity :

- Humidity Tests :

- Store at 75% relative humidity; clumping or color changes indicate hygroscopicity .

Q. Mitigation Strategies :

Basic: How should researchers design experiments to study the coordination chemistry of (1H-pyrazol-3-yl)methanamine derivatives with metal ions?

Q. Methodological Answer :

- Ligand Synthesis : Modify the amine group with chelating motifs (e.g., crown ethers or carboxylates) .

- Titration Studies :

- X-ray Crystallography : Co-crystallize with metal salts (e.g., ZnCl2 or FeSO4) to determine coordination geometry .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., LOXL2) using software like GROMACS .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。